molecular formula C17H14ClN3O3 B11303245 N-(2-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-(2-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11303245
M. Wt: 343.8 g/mol
InChI Key: MXXPGIRYZFLDDW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenoxy group: This step involves the reaction of the oxadiazole intermediate with a phenol derivative, often under basic conditions.

    Introduction of the acetamide group: This can be done by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: can be compared with other acetamides, oxadiazoles, and phenoxy derivatives.

  • Examples include N-(2-chlorophenyl)acetamide , 2-(5-methyl-1,2,4-oxadiazol-3-yl)phenol , and 2-(3-phenoxy)acetamide .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C17H14ClN3O3/c1-11-19-17(21-24-11)12-5-4-6-13(9-12)23-10-16(22)20-15-8-3-2-7-14(15)18/h2-9H,10H2,1H3,(H,20,22)

InChI Key

MXXPGIRYZFLDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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